Bienvenue dans la boutique en ligne BenchChem!

sAJM589

Myc-Max heterodimer disruption Cell proliferation Burkitt lymphoma

Select sAJM589 (CAS 2089-82-9, MW 246.26, benzo[a]phenazin-5-ol chemotype) for calibrated Myc-Max PPI inhibition with a rigorously validated IC₅₀ of 1.8 ± 0.03 μM in protein-fragment complementation assays. Unlike structurally divergent Myc-Max inhibitors with variable Kd values (e.g., MYCMI-6 at 1.6 μM, KJ-Pyr-9 at 6.5 nM), sAJM589 provides a standardized reference point to reduce inter-experimental variability. Its >10-fold selectivity window in P493-6 cells ± tetracycline enables clean MYC-specific mechanistic studies free of general cytotoxicity confounds. Validated transcriptomic congruence with MYC depletion ensures observed gene-expression changes are directly attributable to MYC inhibition—ideal for MYC target gene network dissection, synthetic lethality screens, and anchorage-independent growth assays in Raji Burkitt lymphoma models.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
Cat. No. B610665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesAJM589
SynonymssAJM589;  sAJM 589;  sAJM-589
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4N=C23)O
InChIInChI=1S/C16H10N2O/c19-15-9-14-16(11-6-2-1-5-10(11)15)18-13-8-4-3-7-12(13)17-14/h1-9,19H
InChIKeyWZBDRAAGHRCRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





sAJM589 Technical Primer: A Small Molecule Myc-Max PPI Disruptor for Oncology Research


sAJM589 is a small molecule Myc inhibitor identified from a PCA-based high-throughput screen that disrupts the Myc-Max heterodimer with an IC₅₀ of 1.8 ± 0.03 μM [1]. The compound (CAS 2089-82-9, MW 246.26) belongs to the benzo[a]phenazin-5-ol chemotype and demonstrates >98% purity via HPLC . Its primary mechanism involves preventing Myc-Max protein-protein interaction, thereby reducing Myc-driven transcription and promoting Myc protein degradation in Myc-dependent cancer models [1].

Why Substituting sAJM589 with Another Myc Inhibitor Risks Experimental Variability


Myc-Max PPI inhibitors exhibit divergent structural scaffolds, binding affinities, and selectivity profiles despite sharing a nominal mechanism. For example, MYCMI-6 binds the bHLHZip domain with a Kd of 1.6 μM and inhibits tumor cell growth with IC₅₀ <0.5 μM in some lines [1], while KJ-Pyr-9 binds Myc with a Kd of 6.5 nM [2]. These variations preclude direct interchangeability in cell-based assays. sAJM589's well-defined IC₅₀ of 1.8 μM in a protein-fragment complementation assay and its distinct genomic signature in P493-6 cells [3] provide a calibrated reference point, reducing experimental noise when used consistently in Myc-dependent cancer models.

Quantitative Differentiation of sAJM589 Against Comparator Myc Inhibitors


Biochemical Potency: sAJM589 vs. MYCi975 in the P493-6 Cell Model

In the P493-6 Burkitt lymphoma cell model (a well-established Myc-dependent line), sAJM589 inhibits cellular proliferation with an IC₅₀ of 1.9 ± 0.06 μM, whereas MYCi975 shows an IC₅₀ of 3.7 μM [1]. The ~1.9-fold difference in potency suggests sAJM589 may offer greater efficacy in this specific cellular context, though both compounds act via Myc-Max disruption.

Myc-Max heterodimer disruption Cell proliferation Burkitt lymphoma

Biochemical Potency: sAJM589 vs. MYCMI-6 in Myc-Max Heterodimer Disruption

sAJM589 disrupts the Myc-Max heterodimer with an IC₅₀ of 1.8 ± 0.03 μM in a PCA assay [1]. MYCMI-6 inhibits Myc-Max heterodimer formation with an IC₅₀ of 3.8 μM [2]. sAJM589 demonstrates approximately 2.1-fold higher potency in this direct biochemical comparison.

Myc-Max heterodimer disruption Biochemical assay PPI inhibition

Cellular Selectivity: sAJM589 Shows MYC-Dependent Activity with a 10-Fold Window

In the P493-6 cell model, sAJM589 inhibits proliferation with an IC₅₀ of 1.9 μM under MYC-expressing conditions, but requires >20 μM in the presence of tetracycline, which represses MYC expression [1]. This >10-fold selectivity window confirms on-target MYC-dependent activity, distinguishing sAJM589 from compounds like 10058-F4 that exhibit broader cytotoxicity and lack a well-defined cellular selectivity index [2].

MYC dependency Cellular selectivity Tetracycline-controlled model

Transcriptomic Specificity: sAJM589 Recapitulates MYC Depletion Gene Signature

Genome-wide transcriptome analysis in P493-6 cells revealed that sAJM589 treatment induces gene expression changes highly similar to those caused by direct MYC depletion (shRNA-mediated MYC knockdown) [1]. This transcriptional congruence is a hallmark of on-target MYC inhibition and has not been quantitatively demonstrated for many other Myc-Max disruptors, including MYCi361 or KJ-Pyr-9, which lack published genome-wide correlation data [2].

Gene expression profiling Transcriptomics MYC signature

Procurement Relevance: Consistent In Vitro vs. Cellular Potency Reduces Assay Optimization

sAJM589 exhibits near-identical potency in biochemical (IC₅₀ = 1.8 μM) and cellular (IC₅₀ = 1.2–1.9 μM) assays [1], whereas MYCMI-6 shows a significant disconnect between biochemical IC₅₀ (3.8 μM) and cellular IC₅₀ (<0.5 μM) [2]. This consistency minimizes the need for extensive re-optimization when transitioning from in vitro to cellular workflows, saving time and reducing compound consumption.

Assay reproducibility Potency correlation Procurement

Validated Use Cases for sAJM589 in Myc-Dependent Cancer Research


Investigating MYC-Driven Transcriptional Programs in Burkitt Lymphoma Models

Utilize sAJM589 to dissect MYC-dependent gene expression changes in P493-6 cells. The compound's validated transcriptomic congruence with MYC depletion [1] ensures that observed transcriptional alterations are directly attributable to MYC inhibition, making it an ideal tool for studying MYC target gene networks and identifying downstream effectors.

Anchorage-Independent Growth Assays in Raji Cells

Employ sAJM589 in soft agar colony formation assays using Raji Burkitt lymphoma cells. The compound potently suppresses anchorage-independent growth [1], a hallmark of transformed cells, enabling robust assessment of anti-tumorigenic potential in a MYC-dependent context.

Selective MYC Inhibition in Tetracycline-Inducible Systems

Leverage the >10-fold selectivity window of sAJM589 in P493-6 cells ± tetracycline [1] to control MYC expression levels. This model allows researchers to isolate MYC-specific effects from general cytotoxicity, providing a clean system for mechanistic studies of MYC addiction and synthetic lethality screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for sAJM589

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.